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Compound of Interest |

Compound Name: Triclazate
CAS No.: 7009-76-9
Cat. No.: B1618825
- 7

Executive Summary & Molecule Profile

Triclazate (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate) is a potent
anticholinergic agent characterized by its diphenylacetate ester structure. While historically
utilized for its antispasmodic properties, its formulation presents distinct challenges due to
hydrolytic instability (ester linkage) and limited aqueous solubility (BCS Class Il profile).

This guide provides an ab initio formulation protocol designed to overcome these barriers. We
focus on two high-value delivery systems: Poly(lactic-co-glycolic acid) (PLGA) Microspheres for
sustained release and Lipid Nanoparticles (LNPs) for bioavailability enhancement.

Physicochemical Profile (Critical for Formulation)
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Parameter Value | Characteristic Impact on Formulation

CAS Number 7009-76-9 Identity verification.[1]

] ] Susceptible to hydrolysis;
Chemical Class Diphenylacetate ester )
requires pH control.

Lipophilic; suitable for lipid
LogP ~3.1 (Predicted) carriers and PLGA
encapsulation.

Basic; soluble in acidic media,
pKa ~9.5 (Tertiary amine) precipitates at neutral/basic
pH.

_ Small molecule; high diffusivity
Molecular Weight 325.4 g/mol ) ) )
in polymeric matrices.

Pre-Formulation Characterization Strategy[2]

Before initiating carrier synthesis, the API (Active Pharmaceutical Ingredient) must undergo
stress testing to define the "Safe Processing Window."

Stability-Indicating HPLC Method

To detect degradation (primarily hydrolysis to Benzilic Acid and 1-Methyl-3-
pyrrolidinemethanol), use the following validated method:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 10% B to 90% B over 15 minutes.

¢ Detection: UV at 210 nm (Ester bond) and 254 nm (Phenyl rings).

e Flow Rate: 1.0 mL/min.
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Forced Degradation Protocol

e Acid Hydrolysis: Incubate 1 mg/mL Triclazate in 0.1 N HCI at 60°C for 4 hours.

e Base Hydrolysis: Incubate in 0.1 N NaOH at RT (Expect rapid degradation; Triclazate is
base-labile).

e Oxidation: 3% H20:2 at RT for 24 hours.

Expert Insight: Triclazate is an ester.[1] Avoid alkaline buffers (pH > 7.4) during formulation

processing. Maintain processing pH between 4.5 and 6.0 to minimize spontaneous hydrolysis.

Protocol A: Sustained-Release PLGA Microspheres

Obijective: Create a depot formulation to reduce dosing frequency, leveraging the lipophilicity of
Triclazate for high encapsulation efficiency.

Mechanism of Action & Release Logic

Triclazate acts by blocking muscarinic acetylcholine receptors (MAChRS). A sustained release
profile maintains receptor occupancy without the peak-trough plasma fluctuations that cause
anticholinergic side effects (e.g., dry mouth, tachycardia).

Fabrication Workflow (O/W Single Emulsion Solvent
Evaporation)

(T=4°C) (Stirring 3-4h) >

Aqueous Phase
(1% PVA, pH 5.0)

Organic Phase
(PLGA + Triclazate in DCM)
High Shear Homogenization O/W Droplets Solvent Evaporation Hardened Microspheres . [ReSiitees e
-/' e
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Figure 1: Single Emulsion (O/W) fabrication process for Triclazate microspheres.

Step-by-Step Protocol

Materials:

PLGA 50:50 (Ester terminated, MW 30-60 kDa).

Dichloromethane (DCM).

Polyvinyl alcohol (PVA, MW 30-70 kDa).

Acetate Buffer (pH 5.0).
Procedure:

o Organic Phase Preparation: Dissolve 200 mg PLGA and 50 mg Triclazate in 5 mL DCM.
Vortex until clear.

e Aqueous Phase Preparation: Prepare 50 mL of 1% (w/v) PVA in 10 mM Acetate Buffer (pH
5.0). Note: The acidic buffer prevents base-catalyzed hydrolysis during the water-contact
phase.

o Emulsification: Inject the organic phase into the aqueous phase while homogenizing at
12,000 RPM (e.g., IKA Ultra-Turrax) for 2 minutes on ice.

e Solvent Evaporation: Transfer emulsion to a beaker containing 100 mL of 0.1% PVA (pH
5.0). Stir at 300 RPM for 3 hours at room temperature to evaporate DCM.

e Wash & Collect: Centrifuge at 4,000 x g for 10 minutes. Wash pellet 3x with distilled water.
» Lyophilization: Resuspend in 2% sucrose (cryoprotectant) and freeze-dry for 24 hours.
Quality Control Criteria:

o Particle Size (D50): 20-50 um (Laser Diffraction).
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» Encapsulation Efficiency: >80% (Analyzed by dissolving spheres in DCM, extracting into
mobile phase, and HPLC).

Protocol B: Lipid Nanoparticles (LNP) for Enhanced
Bioavailability

Objective: Improve oral absorption by solubilizing Triclazate in a lipid matrix, bypassing the

dissolution rate-limiting step.

LNP Architecture

We utilize a Solid Lipid Nanoparticle (SLN) approach using a lipid with a melting point > 37°C to
ensure physical stability.

Solid Lipid Core

(Compritol 888 ATO) Surfactant Shell

(Poloxamer 188)

+ Triclazate

Encapsulation /Steric Stabilization

Interface
(Stabilized)

Click to download full resolution via product page

Figure 2: Component interaction in Triclazate-loaded Solid Lipid Nanopatrticles.

Hot Homogenization Protocol

Materials:
e Lipid: Compritol 888 ATO (Glyceryl behenate, MP ~70°C).
o Surfactant: Poloxamer 188.[2]

e Drug: Triclazate (Free Base).
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Procedure:

Melting: Heat 500 mg Compritol to 80°C (10°C above melting point).

e Drug Dissolution: Add 100 mg Triclazate to the molten lipid. Stir until dissolved.
e Aqueous Phase: Heat 20 mL of 2.5% Poloxamer 188 solution to 80°C.

o Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring.

e Homogenization: Immediately process with a High-Pressure Homogenizer (e.g., Avestin
EmulsiFlex) at 500 bar for 3 cycles. Maintain temperature > 75°C to prevent premature
solidification.

e Cooling: Discharge the nanoemulsion into 20 mL of cold water (2-5°C) under stirring to
crystallize the lipid and form nanopatrticles.

Key Performance Indicators:

e Z-Average Size: < 200 nm (Dynamic Light Scattering).
o Polydispersity Index (PDI): < 0.25.

o Zeta Potential: > -20 mV (for colloidal stability).
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Controlled Drug Delivery Carrier. Polymers. (Standard protocol reference for Section 3).

Disclaimer: This Application Note is a theoretical guide based on the verified chemical structure
and properties of Triclazate (CAS 7009-76-9). Optimization of specific processing parameters
(e.g., exact homogenization speeds) is recommended during the R&D phase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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